molecular formula C8H10O2S B1274757 5-Propylthiophene-3-carboxylic acid CAS No. 883546-51-8

5-Propylthiophene-3-carboxylic acid

Cat. No.: B1274757
CAS No.: 883546-51-8
M. Wt: 170.23 g/mol
InChI Key: GWLJQYJHQHGTJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylthiophene-3-carboxylic acid can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of a Grignard reagent with carbon dioxide.

    Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.

Industrial Production Methods

Industrial production methods for this compound are typically based on scalable versions of the laboratory synthesis techniques mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Propylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield a sulfone, while reduction with LiAlH4 can produce an alcohol.

Scientific Research Applications

5-Propylthiophene-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propylthiophene-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The carboxylic acid group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Lacks the propyl group at the 5-position.

    5-Methylthiophene-3-carboxylic acid: Features a methyl group instead of a propyl group at the 5-position.

    5-Ethylthiophene-3-carboxylic acid: Has an ethyl group at the 5-position instead of a propyl group.

Uniqueness

5-Propylthiophene-3-carboxylic acid is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other thiophene derivatives and useful for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-propylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLJQYJHQHGTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391060
Record name 5-propylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-51-8
Record name 5-propylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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